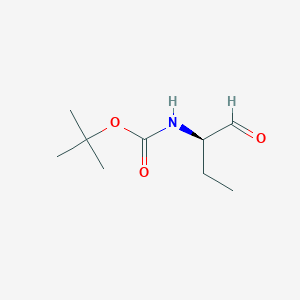![molecular formula C22H32N4O2 B8655904 4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile](/img/structure/B8655904.png)
4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile is an organic compound with the molecular formula C22H32N4O2 and a molar mass of 384.52 g/mol . It is a light yellow to orange-red crystalline solid and has applications in the fields of pharmaceuticals and pesticides .
Méthodes De Préparation
The synthesis of 4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile involves multiple steps. One common method is the reaction of 2-amino-6-(fluoromethyl)pyridine with nitric acid to produce 2-nitro-6-(trifluoromethyl)pyridine . The reaction conditions can be adjusted according to specific experimental requirements . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include nitric acid, hydrogen gas, and halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications. It is used as an intermediate in the synthesis of antibacterial and antiviral drugs, such as anti-tuberculosis and anti-HIV drugs . Additionally, it is used in the preparation of pesticides, including insecticides and herbicides . The bicyclo[3.3.1]nonane moiety in the compound is also of interest in the development of anticancer chemotherapeutics .
Mécanisme D'action
The mechanism of action of 4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it is used in the research of arrhythmias, particularly atrial and ventricular arrhythmias . The compound’s structure allows it to interact with ion channels and receptors involved in cardiac rhythm regulation .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile include other derivatives of bicyclo[3.3.1]nonane . These compounds share the bicyclo[3.3.1]nonane core but differ in their functional groups and substituents. The unique combination of the bicyclo[3.3.1]nonane core with the dimethyl-2-oxobutyl and benzonitrile groups gives this compound its distinct properties and applications .
Propriétés
Formule moléculaire |
C22H32N4O2 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
4-[3-[7-(3,3-dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile |
InChI |
InChI=1S/C22H32N4O2/c1-22(2,3)21(27)16-26-14-19-12-25(13-20(15-26)28-19)10-4-9-24-18-7-5-17(11-23)6-8-18/h5-8,19-20,24H,4,9-10,12-16H2,1-3H3 |
Clé InChI |
KZOCHEDMAHPYCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CN1CC2CN(CC(C1)O2)CCCNC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Bromophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B8655822.png)











![Tert-butyl 4-[[2-chloro-6-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8655914.png)

